4-(Fluorodimethylsilyl)butanenitrile

Description

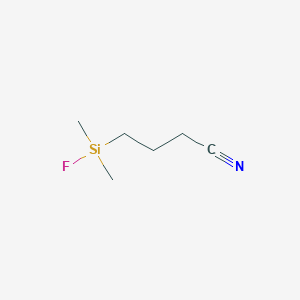

4-(Fluorodimethylsilyl)butanenitrile (CAS: 1639345-42-8) is a synthetic organosilicon compound with the molecular formula C₆H₁₂FNSi and an average molecular mass of 145.25 g/mol . Structurally, it consists of a butanenitrile chain (NC-(CH₂)₃-) terminated by a fluorodimethylsilyl group (-Si(CH₃)₂F). This compound is a liquid at room temperature with a purity of 97% and is primarily utilized in laboratory settings as a reagent for organic synthesis and functional material development . Its fluorosilyl group confers unique reactivity, particularly in hydrolytic stability and nucleophilic substitution reactions.

Properties

IUPAC Name |

4-[fluoro(dimethyl)silyl]butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHGQUVEZKATLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019409 | |

| Record name | 4-[Fluoro(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639345-42-8 | |

| Record name | 4-(Fluorodimethylsilyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639345-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[Fluoro(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[fluoro(dimethyl)silyl]butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.245.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluorodimethylsilyl)butanenitrile typically involves the reaction of a suitable butanenitrile precursor with a fluorodimethylsilyl reagent. One common method is the hydrosilylation of butanenitrile with fluorodimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Fluorodimethylsilyl)butanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The fluorodimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Major Products Formed

Oxidation: Formation of oxides or hydroxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted butanenitrile derivatives.

Scientific Research Applications

Organic Synthesis

4-(Fluorodimethylsilyl)butanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Key Applications:

- Synthesis of Fluorinated Compounds: The presence of fluorine in its structure makes it a valuable precursor for synthesizing fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals .

- Functionalization of Surfaces: It can be employed in the specific functionalization of surfaces to enhance their chemical properties, such as hydrophobicity or reactivity .

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in developing advanced materials with enhanced performance characteristics.

Key Applications:

- Electrolyte Formulations: Research indicates that this compound can be utilized in formulating electrolytes for lithium-ion batteries. Its unique chemical structure contributes to improved thermal stability and conductivity when mixed with conductive salts like LiPF₆ .

- Coatings and Adhesives: The compound can be incorporated into coatings and adhesives to improve their durability and resistance to environmental factors due to the stability imparted by the fluorinated silyl group .

Energy Storage Systems

The compound's role in energy storage systems is particularly noteworthy. Its incorporation into electrolyte formulations has shown promise for enhancing the performance of lithium-ion batteries.

Case Study: Lithium-Ion Batteries

- Conductivity Enhancements: Studies have demonstrated that electrolytes containing this compound exhibit higher ionic conductivity compared to traditional formulations, leading to better battery performance under varied temperature conditions .

- Thermal Stability: The thermal stability of the compound allows for safer battery operation, reducing risks associated with overheating during charge-discharge cycles .

Mechanism of Action

The mechanism of action of 4-(Fluorodimethylsilyl)butanenitrile involves its interaction with specific molecular targets and pathways. The fluorodimethylsilyl group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl-Substituted Butanenitriles

(a) 4-(Dichloro(methyl)silyl)butanenitrile

- Molecular Formula : C₆H₁₁Cl₂NSi

- Key Features : Replaces the fluorine atom in the target compound with two chlorine atoms and a methyl group.

- Comparison :

- Reactivity : The dichlorosilyl group increases electrophilicity, making it more reactive toward nucleophiles (e.g., water) compared to the fluorodimethylsilyl group .

- Physical State : Likely a liquid or low-melting solid, though specific data are unavailable.

- Applications : Used as a precursor in silicone polymer synthesis due to its high reactivity .

(b) 4-[(Dimethylamino)bis(1-methylethyl)silyl]butanenitrile

- Molecular Formula : C₁₂H₂₅N₂Si

- Key Features: Incorporates a dimethylamino and diisopropylsilyl group.

- Comparison: Steric Effects: The bulky diisopropyl groups hinder nucleophilic attack, reducing reactivity compared to the fluorodimethylsilyl derivative. Applications: Used in surface modification and chromatography stationary phases .

(c) 4-[Dimethylamino(dimethyl)silyl]butanenitrile

- Molecular Formula : C₈H₁₇N₂Si

- Key Features: Combines dimethylamino and dimethylsilyl groups.

- Comparison: Polarity: The amino group increases polarity, enhancing solubility in polar solvents compared to the fluorine-containing analogue. Thermal Stability: Likely less stable under acidic conditions due to the basic dimethylamino group .

Sulfonylated and Aromatic Butanenitriles

(a) 4-((3-Chlorophenyl)sulfonyl)butanenitrile (3j)

- Molecular Formula: C₁₀H₁₀ClNO₂S

- Key Features : A sulfonyl group linked to a chlorophenyl ring.

- Comparison: Physical State: White solid (melting point unspecified) . Applications: Intermediate in pharmaceuticals and agrochemicals .

(b) 4-(4-Bromo-2-fluorophenyl)butanenitrile

- Molecular Formula : C₁₀H₉BrFN

- Key Features : Aromatic bromo-fluorophenyl substituent.

- Comparison :

(a) 4-(β-D-Glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile

- Source : Isolated from Sedum bulbiferum and Rhodiola kirilowii .

- Key Features : Glycosylated nitrile with multiple hydroxyl groups.

- Comparison :

(b) 4-(Methylsulfonyl)butanenitrile (3MSOP-CN)

- Source: Glucosinolate hydrolysis product in Brassica oleracea .

- Key Features : Contains a methylsulfonyl group.

- Comparison: Volatility: Detected via GC-MS in plant volatiles, unlike non-volatile silyl derivatives . Biological Role: Implicated in plant defense mechanisms against herbivores .

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |

|---|---|---|---|---|

| 4-(Fluorodimethylsilyl)butanenitrile | C₆H₁₂FNSi | 145.25 | Liquid | -Si(CH₃)₂F, -CN |

| 4-(Dichloro(methyl)silyl)butanenitrile | C₆H₁₁Cl₂NSi | 196.15 | Liquid* | -Si(CH₃)Cl₂, -CN |

| 4-(4-Bromo-2-fluorophenyl)butanenitrile | C₁₀H₉BrFN | 332.02 | Solid | -C₆H₃BrF, -CN |

| 4-(β-D-Glucopyranosyloxy)-... | C₁₁H₁₈N₂O₇ | 290.27 | Solid | -CN, -OH, -O-glucoside |

Biological Activity

Overview

4-(Fluorodimethylsilyl)butanenitrile, a compound with the CAS number 1639345-42-8, is an organosilicon compound characterized by a fluorinated dimethylsilyl group attached to a butanenitrile moiety. Its unique structure suggests potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₄FNSi |

| Molecular Weight | 173.27 g/mol |

| CAS Number | 1639345-42-8 |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The fluorinated silyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial properties : By disrupting bacterial cell membranes.

- Antitumor activity : Potentially through induction of apoptosis in cancer cells.

In Vitro Studies

- Antimicrobial Activity : In a study assessing the compound's efficacy against various bacterial strains, it demonstrated significant antimicrobial effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, indicating a promising alternative for antibiotic-resistant strains.

- Cytotoxicity Assays : In human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited cytotoxic effects with IC50 values in the low micromolar range. This suggests potential utility in cancer therapy, warranting further exploration into its mechanisms and pathways involved in cell death.

Case Studies

- Case Study 1 : A research group investigated the compound's effects on prostate cancer cells. Results indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in prostate cancer management.

- Case Study 2 : Another study focused on its application in treating bacterial infections in animal models. The compound was administered to mice infected with Staphylococcus aureus, resulting in significant reductions in bacterial load compared to control groups treated with placebo.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Antitumor Activity |

|---|---|---|

| This compound | Yes | Yes |

| Dimethylsilylbutanenitrile | Moderate | No |

| Fluorobutyl nitrile | Low | Yes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Fluorodimethylsilyl)butanenitrile, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling fluorodimethylsilane derivatives with butanenitrile precursors. For analogous compounds like 4-(2-Fluorophenyl)butanenitrile, reactions under reflux in aprotic solvents (e.g., DMF) with bases like NaH achieve moderate yields (71–92%) . Optimizing stoichiometry, temperature, and catalyst selection (e.g., transition-metal catalysts for cross-coupling) is critical. Continuous flow reactors may enhance scalability and purity in industrial settings .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Use a combination of 1H/13C NMR to confirm substituent positions and electronic environments (e.g., fluorine-induced deshielding effects) . High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy, as demonstrated for related compounds like 4-(4-Iodophenyl)butanenitrile (HRMS error: <0.6 ppm) . IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2244 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodology : Determine solubility in polar aprotic solvents (e.g., DMF, THF) for reaction compatibility. Assess thermal stability via differential scanning calorimetry (DSC), as fluorinated silanes often exhibit lower decomposition thresholds. Compare with analogs like 4-(4-Trifluoromethylphenyl)butanenitrile, which remains stable as a colorless oil under standard conditions .

Advanced Research Questions

Q. How does the fluorodimethylsilyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Investigate its role in Negishi coupling using nickel catalysts, as seen in aryl zinc reagent reactions with cyclobutanone oxime esters . Fluorine’s electron-withdrawing effect may enhance electrophilicity at the nitrile group, facilitating nucleophilic additions. Compare kinetics with non-fluorinated analogs (e.g., 4-Phenylbutanenitrile) to isolate substituent effects .

Q. What strategies resolve enantiomeric mixtures in derivatives of this compound?

- Methodology : For chiral analogs like pyrrolidine-linked butanenitriles, use chiral HPLC or enzymatic resolution. In studies of 4-(5-Methyl-1-tosylpyrrolidin-3-yl)butanenitrile, enantiomeric ratios (dR = 1:3.3) were resolved via column chromatography with chiral stationary phases . Computational modeling (DFT) predicts steric and electronic barriers to separation .

Q. How do contradictory data on biological activity of fluorinated butanenitriles arise, and how can they be reconciled?

- Case Study : Fluorine’s dual role as a hydrogen-bond acceptor and hydrophobic moiety may lead to variable enzyme inhibition profiles. For example, 4-(2-Fluorophenyl)butanenitrile shows unpredictable interactions with neurological targets due to competing electronic effects . Address discrepancies using isothermal titration calorimetry (ITC) to quantify binding affinities and molecular docking to map interaction sites .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodology : Industrial-scale production requires continuous flow reactors to minimize side reactions (e.g., hydrolysis of the silyl group). Monitor impurities via GC-MS and optimize quenching protocols, as seen in the synthesis of 4-(4-Cyclopropylphenyl)butanenitrile (84% yield, 99% purity) .

Key Considerations for Researchers

- Contradictions : Fluorine’s electronic effects may lead to conflicting reactivity reports; always validate with controlled experiments .

- Advanced Tools : Combine synthetic data with computational models (e.g., DFT for reaction pathways) and high-throughput screening for biological activity .

- Safety : Fluorinated silanes require rigorous handling (e.g., inert atmosphere) to prevent hydrolysis and HF release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.